molecular formula C10H11N3O2S B2633435 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-17-1

2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2633435
CAS No.: 688793-17-1
M. Wt: 237.28
InChI Key: AOIBLZXGLOLRJQ-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine derivatives with thiol-containing compounds. One common method involves the use of microwave irradiation to expedite the reaction process. For instance, using dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst can significantly reduce the reaction time compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave-assisted synthesis and environmentally benign solvents, are likely to be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a wide range of derivatives with varying biological activities .

Scientific Research Applications

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its antitumor activities and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. The thiol group is particularly reactive and can form covalent bonds with biological molecules, disrupting their normal function. This compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-6-5-13-9(14)7-3-2-4-11-8(7)12-10(13)16/h2-4H,5-6H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBLZXGLOLRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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